molecular formula C15H23NO3 B13477822 tert-Butyl (R)-3-amino-4-(4-methoxyphenyl)butanoate

tert-Butyl (R)-3-amino-4-(4-methoxyphenyl)butanoate

Cat. No.: B13477822
M. Wt: 265.35 g/mol
InChI Key: NGUKQBBHMHKDBB-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxyphenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The amino group is introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in tert-butyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate can undergo oxidation to form the corresponding nitroso or nitro compound.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-amino-4-phenylbutanoate: Lacks the methoxy group, which may affect its biological activity.

    Tert-butyl (3R)-3-amino-4-(4-hydroxyphenyl)butanoate: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.

Uniqueness

Tert-butyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate is unique due to the presence of the methoxy group on the phenyl ring, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)10-12(16)9-11-5-7-13(18-4)8-6-11/h5-8,12H,9-10,16H2,1-4H3/t12-/m1/s1

InChI Key

NGUKQBBHMHKDBB-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

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